Cas no 868368-82-5 (4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide)

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
- F1813-1284
- 868368-82-5
- AKOS002048398
- 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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- インチ: 1S/C22H16FN3O3S2/c23-17-5-3-7-19-20(17)24-22(30-19)25-21(27)15-8-10-16(11-9-15)31(28,29)26-13-12-14-4-1-2-6-18(14)26/h1-11H,12-13H2,(H,24,25,27)
- InChIKey: GEYDZYMSDTYDJX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC3C(=CC=CC=3S2)F)=O)=CC=1)(N1C2C=CC=CC=2CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 453.06171189g/mol
- どういたいしつりょう: 453.06171189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 769
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 116Ų
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-1284-3mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-10mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-2μmol |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-1mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-2mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-15mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-4mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-5mg |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-10μmol |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-1284-5μmol |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
868368-82-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamideに関する追加情報
4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview
4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, with the CAS number 868368-82-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide core with a 4-fluoro-1,3-benzothiazole moiety and a 2,3-dihydro-1H-indole sulfonyl group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole sulfonyl group. This is achieved through the sulfonation of 2,3-dihydroindole using appropriate sulfonylating agents. Subsequent steps involve coupling reactions to attach the benzamide and benzothiazole moieties. The optimization of these reactions is crucial to ensure high yields and purity, as highlighted in recent studies published in leading chemistry journals.
Recent research has focused on the potential applications of this compound in drug development. The benzothiazole group is known for its ability to act as a hydrogen bond acceptor, which can enhance the bioavailability of drug candidates. Additionally, the indole sulfonyl group contributes to the molecule's stability and lipophilicity, making it an attractive candidate for targeting various biological pathways. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer therapies.
In terms of structural analysis, computational chemistry techniques such as molecular docking have been employed to study the interactions between this compound and its target proteins. These studies have provided valuable insights into the binding modes and key residues involved in ligand-receptor interactions. Furthermore, spectroscopic methods like NMR and IR have been used to confirm the compound's purity and structural integrity.
The chemical stability of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has also been investigated under various conditions. Results indicate that the compound is stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic environments. This information is critical for its potential use in pharmaceutical formulations.
From an environmental perspective, preliminary biodegradation studies suggest that this compound has a moderate rate of degradation under aerobic conditions. However, further research is required to fully understand its environmental impact and to develop strategies for safe disposal.
In conclusion, 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide represents a promising molecule with diverse applications in both medicinal chemistry and materials science. Its unique structure and functional groups make it an ideal candidate for further exploration in drug discovery programs. As research continues to uncover its full potential, this compound is expected to play a significant role in advancing our understanding of complex biological systems and developing innovative solutions to pressing scientific challenges.
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